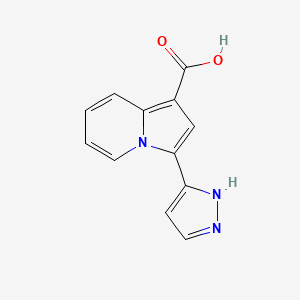
3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid
Vue d'ensemble
Description
The compound “3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid” is a complex organic molecule that contains a pyrazole ring . Pyrazoles are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with molecular formula C3H4N2 .
Synthesis Analysis
Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They are known as versatile scaffolds in organic synthesis and medicinal chemistry .
Molecular Structure Analysis
Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This can have an impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .
Chemical Reactions Analysis
Pyrazoles are reported to possess a wide range of biological activities . They are often used in the synthesis of condensed heterocyclic systems .
Physical And Chemical Properties Analysis
The physical and chemical properties of a specific compound would depend on its exact molecular structure. For example, a related compound, 1H-pyrazol-3-ylboronic acid, has a molecular weight of 111.9 .
Applications De Recherche Scientifique
Coordination Polymers in Chemistry
3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid derivatives, like 3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid (HPPC), have been explored for developing coordination polymers with transition metals. Such compounds show different structural types and potential for building complex 3D frameworks, which are significant in the study of crystallography and material science. For instance, coordination complexes with this ligand can exhibit unique topologies and hydrogen bond interactions, contributing to diverse structural frameworks (Zhao et al., 2014).
Synthesis and Anticancer Activity
Derivatives of 3-(1H-Indol-3-yl)-1H-pyrazole-5-carbohydrazide have shown promise in anticancer research. These compounds, synthesized through a series of chemical reactions, have exhibited potent antiproliferative activity against various human cancer cell lines. This highlights the potential of such compounds in the development of new anticancer drugs (Zhang et al., 2011).
Advanced Synthesis Techniques
Innovative synthesis techniques, such as microwave-assisted and continuous flow multistep synthesis, have been applied to create derivatives of 3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid. These methods offer significant advantages in terms of time efficiency and yield improvement, indicating their potential for large-scale production and industrial applications (Obermayer et al., 2011).
Safety And Hazards
Orientations Futures
The future directions for research and development involving this compound would depend on its specific properties and potential applications. Pyrazoles are a focus of ongoing research due to their wide range of biological activities and their potential use in the development of new pharmaceuticals .
Propriétés
IUPAC Name |
3-(1H-pyrazol-5-yl)indolizine-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c16-12(17)8-7-11(9-4-5-13-14-9)15-6-2-1-3-10(8)15/h1-7H,(H,13,14)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYVKWOCYMJMLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(N2C=C1)C3=CC=NN3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B1375680.png)
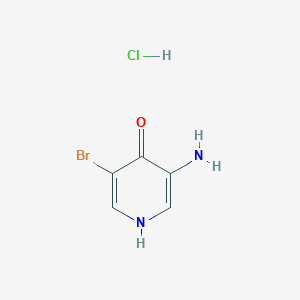
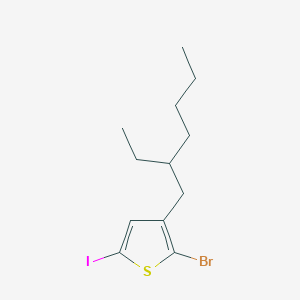
![tert-Butyl 5-((trimethylsilyl)ethynyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1375687.png)
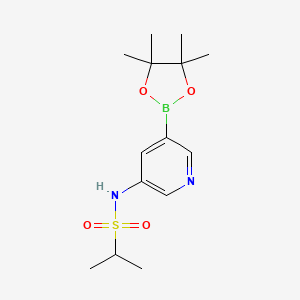
![6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride](/img/structure/B1375690.png)
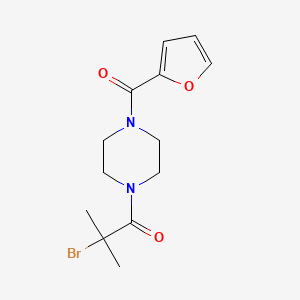
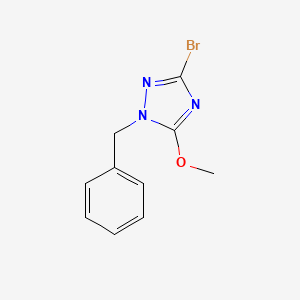
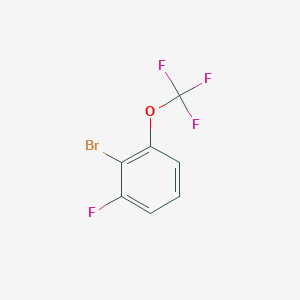
![6-bromo-N-[(4-cyanophenyl)methyl]hexanamide](/img/structure/B1375696.png)
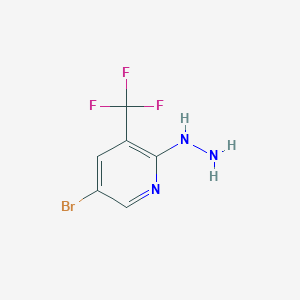
![Ethyl 2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]acetate](/img/structure/B1375700.png)
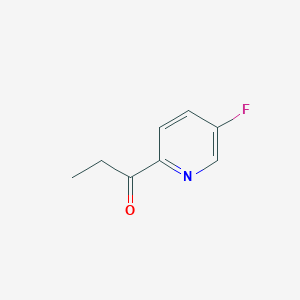
![2-Amino-3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B1375702.png)